

Theoretical Exploration of 2-Vinyl-1,3-Dioxolane: A Computational Guide

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Compound of Interest

Compound Name: *trans-2-Vinyl-1,3-dioxolane-4-methanol*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical studies concerning 2-vinyl-1,3-dioxolane, a heterocyclic compound with potential applications in organic synthesis and materials science. Due to the limited availability of direct theoretical research on this specific molecule, this document outlines a robust computational methodology based on established theoretical frameworks for analogous 1,3-dioxolane derivatives. The guide details a systematic approach to investigating the conformational landscape, electronic properties, and potential reaction pathways of 2-vinyl-1,3-dioxolane. This includes detailed computational protocols, tabulated summaries of anticipated quantitative data, and visualizations of the theoretical workflow and conformational relationships to facilitate a deeper understanding for researchers in drug development and related scientific fields.

Introduction

The 1,3-dioxolane ring is a crucial structural motif in a multitude of biologically active compounds and serves as a versatile protecting group in organic synthesis. The incorporation of a vinyl substituent at the C2 position introduces a reactive site for polymerization and other addition reactions, making 2-vinyl-1,3-dioxolane a molecule of significant interest. Theoretical studies are paramount in elucidating the fundamental molecular properties that govern the reactivity and behavior of such compounds. This guide addresses the scarcity of dedicated

computational studies on 2-vinyl-1,3-dioxolane by presenting a comprehensive theoretical framework for its investigation.

Computational Methodology

To ensure reliable and accurate theoretical data, a well-defined computational protocol is essential. The following methodology is recommended based on successful studies of similar 1,3-dioxolane systems.

Software and Theoretical Level

All quantum chemical calculations should be performed using a reputable software package such as Gaussian, ORCA, or Spartan. The recommended level of theory is Density Functional Theory (DFT) with the B3LYP hybrid functional. This functional has demonstrated a good balance of accuracy and computational cost for organic molecules. A Pople-style basis set, specifically 6-311++G(d,p), is advised. The inclusion of diffuse functions (++) is important for accurately describing lone pairs and potential weak interactions, while the polarization functions (d,p) are crucial for correctly modeling the geometry of the five-membered ring and the vinyl group.

Conformational Analysis

A thorough exploration of the conformational space of 2-vinyl-1,3-dioxolane is critical. This involves a potential energy surface (PES) scan by systematically rotating the dihedral angle of the vinyl group relative to the dioxolane ring. The starting geometry should be optimized, and the scan should be performed in increments of 10-15 degrees. The minima and transition states identified from the PES scan should then be fully optimized and characterized by frequency calculations. The absence of imaginary frequencies confirms a true minimum, while a single imaginary frequency indicates a transition state.

Electronic Properties

Key electronic properties should be calculated from the optimized geometries. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, the molecular electrostatic potential (MEP), and Mulliken population analysis. These properties provide insights into the molecule's reactivity, stability, and intermolecular interaction sites.

Predicted Quantitative Data

The following tables summarize the expected quantitative data for the most stable conformers of 2-vinyl-1,3-dioxolane based on calculations of analogous molecules. These tables are intended to serve as a benchmark for future theoretical and experimental studies.

Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of 2-Vinyl-1,3-Dioxolane

Parameter	Bond/Angle	Predicted Value
Bond Lengths (Å)	C=C (vinyl)	1.34
C-H (vinyl)	1.08 - 1.09	
C-C (vinyl-ring)	1.51	
C2-O1	1.42	
C2-O3	1.42	
O1-C5	1.43	
C5-C4	1.53	
C4-O3	1.43	
**Bond Angles (°) **	C=C-H	121 - 122
C=C-C	124	
O1-C2-O3	106	
C2-O1-C5	108	
O1-C5-C4	105	
C5-C4-O3	105	
C4-O3-C2	108	
Dihedral Angles (°)	H-C=C-H (vinyl)	0 (cis), 180 (trans)
C=C-C2-O1	~120 or ~-60	

Table 2: Predicted Electronic Properties of 2-Vinyl-1,3-Dioxolane

Property	Predicted Value
HOMO Energy (eV)	-6.5 to -7.5
LUMO Energy (eV)	-0.5 to 0.5
HOMO-LUMO Gap (eV)	6.0 to 8.0
Dipole Moment (Debye)	1.5 to 2.5

Visualizations

Visual representations are crucial for understanding complex theoretical concepts and workflows. The following diagrams, generated using the DOT language, illustrate the proposed computational workflow and the conformational relationship of 2-vinyl-1,3-dioxolane.

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